Sulfamethoxazole-NO

Environmental fate Biodegradation Micropollutant removal

4-Nitro-sulfamethoxazole (CAS 29699-89-6), also known as N-(5-methyl-3-isoxazolyl)-4-nitrobenzenesulfonamide, is a nitrated derivative of the widely used sulfonamide antibiotic sulfamethoxazole. It is categorized primarily as an impurity of sulfamethoxazole and is utilized in quality control during the production of the parent compound.

Molecular Formula C10H9N3O5S
Molecular Weight 283.26 g/mol
CAS No. 29699-89-6
Cat. No. B028832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamethoxazole-NO
CAS29699-89-6
SynonymsN-(5-Methyl-3-isoxazolyl)-4-nitrobenzenesulfonamide;  N-(5-Methylisoxazol-3-yl)-4-nitrobenzenesulfonamide;  Nitrosulfamethoxazole; 
Molecular FormulaC10H9N3O5S
Molecular Weight283.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O5S/c1-7-6-10(11-18-7)12-19(16,17)9-4-2-8(3-5-9)13(14)15/h2-6H,1H3,(H,11,12)
InChIKeyXHJLDAHBWWMCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-sulfamethoxazole (CAS 29699-89-6): Sulfamethoxazole Metabolite and Pharmaceutical Impurity


4-Nitro-sulfamethoxazole (CAS 29699-89-6), also known as N-(5-methyl-3-isoxazolyl)-4-nitrobenzenesulfonamide, is a nitrated derivative of the widely used sulfonamide antibiotic sulfamethoxazole [1]. It is categorized primarily as an impurity of sulfamethoxazole and is utilized in quality control during the production of the parent compound [2]. In environmental science, it is recognized as a major transformation product generated during the biodegradation and advanced oxidation processes of sulfamethoxazole in water and wastewater systems [3].

Critical Differentiation of 4-Nitro-sulfamethoxazole from Analogs in Research and Industrial Contexts


Unlike simple sulfamethoxazole impurities or other transformation products like N4-acetyl-sulfamethoxazole and 4-nitroso-sulfamethoxazole, 4-Nitro-sulfamethoxazole exhibits a unique combination of high formation yields during environmental degradation [1], distinct photostability [2], and a specific role in immunotoxicity . Substituting with a generic 'sulfamethoxazole impurity' fails to account for its quantitative predominance as a degradation byproduct, which has significant implications for environmental fate modeling and wastewater treatment efficacy. Therefore, specific procurement of the pure compound is essential for precise analytical method development, environmental monitoring studies, and pharmacological safety assessments.

Quantitative Evidence Guide for 4-Nitro-sulfamethoxazole Selection


Predominant Formation Yield During Cometabolic Degradation by Ammonia-Oxidizing Bacteria

In the biodegradation of sulfamethoxazole (SFX) by an enriched culture of ammonia-oxidizing bacteria (AOB), 4-Nitro-SFX was the most abundant transformation product (TP) generated. The total formation of TPs during SFX degradation was up to 32%, with 4-Nitro-SFX being the primary constituent [1].

Environmental fate Biodegradation Micropollutant removal

Differential Photostability Compared to Parent Sulfamethoxazole

Under simulated solar irradiation, 4-Nitro-sulfamethoxazole exhibits greater photostability than the parent compound sulfamethoxazole. In controlled experiments, 4-nitro-sulfamethoxazole and other metabolites (excluding sulfamethoxazole β-D-glucuronide) were found to be more resistant to photolytic degradation under environmentally relevant conditions [1].

Photolysis Environmental persistence Metabolite fate

Role as a Major Immunogen in Sulfonamide Hypersensitivity

4-Nitro-sulfamethoxazole (SMX-NO) is identified as a major immunogen responsible for sulfonamide hypersensitivity reactions. It has been shown to be cytotoxic and immunogenic in rodent models, with the ability to haptenize tissue proteins, thereby triggering adverse immune responses .

Immunotoxicology Drug hypersensitivity Metabolite safety

Confirmed Retransformation Potential Under Anoxic Denitrifying Conditions

Under anoxic denitrifying conditions, 4-Nitro-sulfamethoxazole can undergo retransformation back to its parent compound, sulfamethoxazole. In water/sediment batch experiments, after the initial consumption of nitrate, SMX concentration recovered to 53 ± 16% of its initial level by day 87, a process confirmed to be due to the retransformation of 4-nitro-SMX [1].

Subsurface fate Denitrification Contaminant transport

Key Research and Industrial Applications of 4-Nitro-sulfamethoxazole


Environmental Fate and Transport Modeling

In studies investigating the environmental fate of sulfamethoxazole, 4-Nitro-sulfamethoxazole is a critical analytical standard. Its identification as the most abundant transformation product in AOB-mediated degradation [1] and its capacity for retransformation to the parent drug under anoxic conditions [2] make it an essential compound for calibrating and validating predictive models of micropollutant transport in groundwater and surface water systems.

Pharmaceutical Quality Control and Impurity Profiling

As a known impurity and metabolite of sulfamethoxazole, 4-Nitro-sulfamethoxazole serves as a vital reference standard in pharmaceutical quality control laboratories [1]. Its use is essential for developing and validating high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods to ensure that sulfamethoxazole drug substances and formulations meet regulatory purity specifications and do not exceed allowable limits for this specific impurity.

Advanced Oxidation Process (AOP) Evaluation

During the evaluation of advanced oxidation processes (AOPs) like non-activated peroxymonosulfate (PMS) oxidation for water treatment, 4-Nitro-sulfamethoxazole is formed as a sequential transformation product [1]. Procuring an authentic standard of 4-Nitro-sulfamethoxazole allows researchers to quantify its formation, assess the overall efficacy of the treatment process, and scrutinize the generation of potentially hazardous nitro-byproducts before the technology is implemented at scale.

Mechanistic Studies of Drug Hypersensitivity

Given its identified role as a major immunogen in sulfonamide hypersensitivity reactions, 4-Nitro-sulfamethoxazole is a key compound for research into adverse drug reactions [1]. It is used in in vitro and in vivo models to study the mechanisms of immune-mediated toxicity, including protein haptenization and cytotoxicity, which are critical for understanding and predicting drug safety profiles.

Technical Documentation Hub

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31 linked technical documents
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